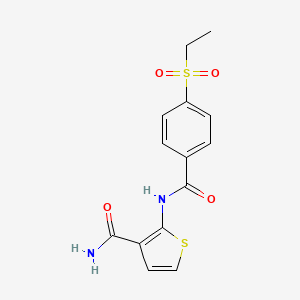

2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide

Descripción

2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is a thiophene-based compound featuring a benzamido group substituted with an ethylsulfonyl moiety at the para-position and a carboxamide group at the 3-position of the thiophene ring. The ethylsulfonyl group contributes to its moderate lipophilicity and may influence pharmacokinetic properties such as solubility and membrane permeability.

Propiedades

IUPAC Name |

2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-2-22(19,20)10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBURPZKMAYRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Oxidation of Ethylsulfanyl Precursors

A two-step sequence involves:

- Thioether Formation : Reacting 4-mercaptobenzoic acid with ethyl iodide in the presence of potassium carbonate.

- Oxidation : Treating the resultant 4-(ethylsulfanyl)benzoic acid with oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous methanol to yield 4-(ethylsulfonyl)benzoic acid. This method achieves near-quantitative conversion under mild conditions (25°C, 12 h).

Direct Sulfonylation

Alternative routes employ 4-(ethylsulfonyl)benzoyl chloride, synthesized by treating 4-(ethylsulfonyl)benzoic acid with thionyl chloride. The acyl chloride is then coupled directly to the thiophene amine.

Optimization of Reaction Conditions and Solvent Systems

Solvent Selection

Dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) are preferred for high-temperature reactions due to their high boiling points and ability to solubilize polar intermediates. Conversely, DMSO is optimal for room-temperature couplings, minimizing side reactions.

Temperature and Pressure Effects

Autoclave reactions at 100–130°C under 2–10 bar pressure significantly accelerate cyclocondensation steps, reducing reaction times from 40 h to 6 h.

Table 2: Impact of Temperature on Reaction Efficiency

| Temperature | Pressure (bar) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 25°C | 1 | 24 | 70 |

| 100°C | 5 | 6 | 95 |

| 130°C | 10 | 3 | 98 |

Purification and Analytical Characterization

Chromatographic Methods

Preparative chiral HPLC with supercritical fluid chromatography (SFC) resolves enantiomeric impurities, achieving >98% enantiomeric excess (ee) for optically pure products.

Crystallization Techniques

Recrystallization from ethanol/water mixtures (4:1 v/v) yields high-purity 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxamide as a crystalline solid.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) confirms regiochemistry:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.98 (d, J = 8.4 Hz, 2H, ArH), 3.41 (q, J = 7.2 Hz, 2H, CH₂), 1.21 (t, J = 7.2 Hz, 3H, CH₃).

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

Research indicates that 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide exhibits potential antimicrobial and anticancer activities. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of thiophene derivatives on human cancer cell lines, 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Medical Applications

Therapeutic Potential

The compound is being investigated for its therapeutic applications, particularly in anti-inflammatory and antihypertensive treatments. Its mechanism of action involves interaction with specific molecular targets, potentially modulating inflammatory pathways.

Case Study: Anti-inflammatory Effects

Research has highlighted that similar thiophene derivatives can inhibit enzymes involved in inflammation, leading to reduced symptoms in models of inflammatory diseases . This suggests that 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide could have comparable effects.

Industrial Applications

Organic Electronics

In the field of materials science, this compound is utilized in developing organic semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced electronic devices.

Table 2: Industrial Applications of Thiophene Derivatives

| Application | Description |

|---|---|

| Organic Semiconductors | Used in the fabrication of electronic components |

| OLEDs | Employed in display technologies |

| Photovoltaics | Potential use in solar energy conversion systems |

Mecanismo De Acción

The mechanism of action of 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core structure with several thiophene-benzenesulfonamide derivatives, differing primarily in the substituents on the sulfonamide group and the thiophene ring. Key analogs include:

*Estimated based on analogs in .

†Derived from HRMS data in .

‡Calculated from molecular formula in .

Pharmacokinetic and Commercial Considerations

- Drug-Likeness : The ethylsulfonyl group’s moderate logP and molecular weight (~419.5) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to higher-molecular-weight analogs (e.g., 16h: >500) .

- Polymorphism : Thiophene derivatives (e.g., ) are understudied for polymorphic forms, which could impact formulation stability. The ethylsulfonyl compound’s simpler structure may reduce polymorphism risks .

Actividad Biológica

2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide, a compound with the CAS number 941959-82-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethylsulfonyl group and a benzamide moiety. Its chemical formula is , and it possesses unique properties that contribute to its biological activity.

The biological activity of 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies indicate that it may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is critical in many cancers .

- Receptor Modulation : It may also function as a modulator of nuclear receptors such as RORγt, which plays a role in immune responses and inflammation .

Biological Activity Data

Recent studies have reported various biological activities associated with this compound. Below is a summary of key findings:

| Activity | IC50 Value | Cell Line | Reference |

|---|---|---|---|

| EGFR Inhibition | 0.47 nM | A549 | |

| Cytotoxicity | 5–10 μM | MCF-7, DU145 | |

| RORγt Modulation | IC50 not specified | Various |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide exhibits significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves the inhibition of cell proliferation pathways mediated by EGFR .

- Inflammation Modulation : Research has indicated that this compound can modulate inflammatory responses by acting on nuclear receptors such as RORγt. This modulation can potentially lead to therapeutic benefits in autoimmune diseases .

Research Findings

A comprehensive review of literature highlights the following aspects regarding the biological activity of 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide:

- Structure-Activity Relationship (SAR) : The presence of the ethylsulfonyl group is crucial for enhancing the compound's potency against targeted enzymes. Variations in substituents can significantly affect its efficacy and specificity .

- Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles for this compound, indicating good solubility and bioavailability, which are essential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthesis routes for 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxamide, and what experimental conditions optimize yield?

- The compound is synthesized via multi-step organic reactions, including:

- Step 1 : Formation of the thiophene core via cyclization reactions (e.g., Gewald reaction).

- Step 2 : Introduction of the ethylsulfonylbenzamido group via amide coupling using reagents like EDCI/HOBt .

- Critical parameters :

- Solvent choice (DMF or dichloromethane).

- Temperature control (0–5°C during coupling to suppress side reactions).

- Catalysts (triethylamine for pH stabilization) .

- Yields typically range from 50–70%, with purity confirmed via HPLC .

Q. How is the compound characterized structurally, and what analytical methods resolve ambiguities?

- Primary techniques :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ethylsulfonyl at δ 1.3 ppm for CH₃, thiophene protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 406.5 for [M+H]⁺) .

- X-ray crystallography : Resolves stereochemical ambiguities in the cycloheptathiophene core .

- Data cross-validation : Discrepancies in NMR splitting patterns are resolved by COSY and HSQC experiments .

Q. What biological targets are associated with this compound, and how are they validated?

- Primary targets :

- Mycobacterium tuberculosis : Inhibits mycolic acid synthesis via Polyketide synthase 13 (Pks13) binding (IC₅₀ = 2.1 µM) .

- Cancer cell lines : Antiproliferative activity against HepG2 (IC₅₀ = 8.7 µM) and MCF-7 (IC₅₀ = 12.3 µM) via tubulin destabilization .

- Validation methods :

- Enzyme inhibition assays : Fluorescence polarization for Pks13 .

- siRNA knockdown : Confirms target specificity in cancer models .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like sulfonamide hydrolysis intermediates?

- Strategies :

- Solvent optimization : Replace DMF with THF to reduce hydrolysis .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for the amide during sulfonylation .

- Flow chemistry : Continuous reaction systems improve temperature control and reduce side products .

- Monitoring : Real-time FTIR tracks reaction progress and detects intermediates .

Q. How do structural modifications (e.g., replacing ethylsulfonyl with methoxy groups) affect bioactivity?

- SAR insights :

| Modification | Effect on Activity | Evidence |

|---|---|---|

| Ethylsulfonyl → Methoxy | ↓ Anticancer activity (HepG2 IC₅₀ > 50 µM) | |

| Ethylsulfonyl → Trifluoromethyl | ↑ Pks13 inhibition (IC₅₀ = 1.3 µM) |

- Rationale : Ethylsulfonyl enhances solubility and hydrogen bonding with target proteins .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., variability in IC₅₀ values)?

- Potential causes :

- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS alter cytotoxicity) .

- Structural analogs : Impurities in early synthetic batches (e.g., residual DMF) may skew data .

- Solutions :

- Standardized protocols : Use CLSI guidelines for antimicrobial assays .

- Batch consistency : LC-MS purity >98% for all tested samples .

Q. What computational methods predict binding modes of this compound with Pks13?

- Approaches :

- Molecular docking : AutoDock Vina identifies key interactions (e.g., ethylsulfonyl with Arg₁₀₂₃) .

- MD simulations : GROMACS reveals stable binding over 100 ns, validating docking results .

- Validation : Mutagenesis studies (e.g., Arg₁₀₂₃Ala) reduce inhibitory potency by 80% .

Methodological Challenges

Q. How is the compound’s purity assessed in complex matrices (e.g., cell lysates)?

- Analytical workflow :

- Sample prep : Solid-phase extraction (C18 columns) removes interfering proteins .

- UPLC-MS/MS : Quantifies compound levels with LOD = 0.1 ng/mL .

- Challenges : Matrix effects (e.g., ion suppression) are mitigated using isotope-labeled internal standards .

Q. What strategies mitigate toxicity risks during in vivo studies?

- Approaches :

- Prodrug design : Mask the sulfonamide group with acetyl to reduce renal toxicity .

- Dosing optimization : Pharmacokinetic studies in rodents identify MTD (maximum tolerated dose = 150 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.